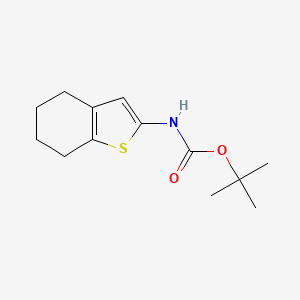

Tert-butyl 4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate

Übersicht

Beschreibung

Tert-butyl 4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate (TBTC) is a synthetic compound that has been studied extensively in recent years as a possible therapeutic agent for a variety of conditions. TBTC is a derivative of benzothienylcarbamate, which is an important class of compounds that have been used in medicinal chemistry and drug discovery. TBTC has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It has also been investigated for its role in modulating the activity of various enzymes, hormones, and receptors.

Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Toxicity

Tert-butyl 4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate is a type of Synthetic Phenolic Antioxidant (SPA), which is commonly used in various industrial and commercial products to inhibit oxidative reactions and extend product shelf life. However, SPAs like this have raised environmental and health concerns due to their wide detection in environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, river water, and even in human biological samples (fat tissues, serum, urine, breast milk, and fingernails). Their toxicity studies suggest potential hepatic toxicity, endocrine disrupting effects, and carcinogenic potential. Thus, future research is suggested to focus on the environmental behavior of novel high molecular weight SPAs and their toxicity effects, especially when co-exposed with other SPAs, and on infants. It is also recommended to develop new SPAs with lower toxicity and migration ability to minimize potential environmental pollution (Liu & Mabury, 2020).

Decomposition in Cold Plasma Reactor

The decomposition of methyl tert-butyl ether (MTBE), a closely related compound to Tert-butyl 4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate, by adding hydrogen in a cold plasma reactor has been studied. The decomposition efficiency and the fraction of total input carbon converted into various compounds increased with the input power and decreased with the increasing H2/MTBE ratio and the MTBE influent concentration in the MTBE/H2/Ar plasma environment. This suggests that applying radio frequency plasma to the decomposition of MTBE while adding hydrogen is a viable method of decomposing and converting MTBE into other compounds (Hsieh et al., 2011).

Membrane Separation for Fuel Additive Purification

MTBE, as a popular fuel additive, is commonly produced through catalytic synthesis, often resulting in the need for purification techniques to obtain pure MTBE from the final product. Membrane methods, particularly pervaporation, have been explored as a highly selective process for the separation of organic mixtures, including the azeotropic methanol/MTBE mixture. Various polymer membranes and their efficiencies in this separation process have been reviewed, with materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, as well as mixed matrix membranes, showing promising results for their transport properties and overall operational stability (Pulyalina et al., 2020).

Eigenschaften

IUPAC Name |

tert-butyl N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-11-8-9-6-4-5-7-10(9)17-11/h8H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBNVBWTOHKTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(S1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4,5,6,7-tetrahydro-1-benzothien-2-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

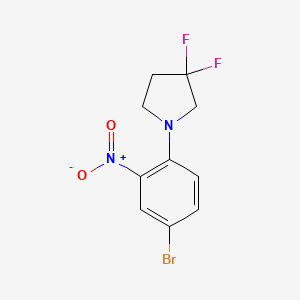

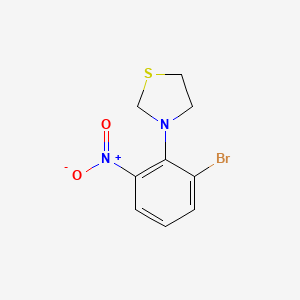

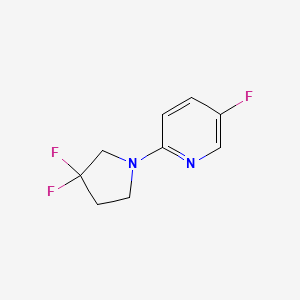

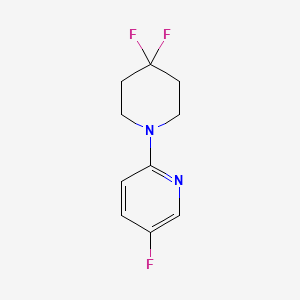

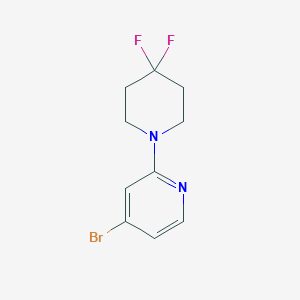

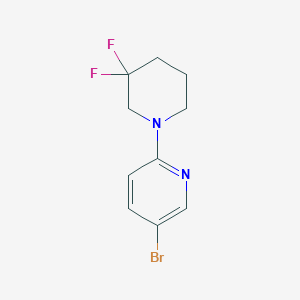

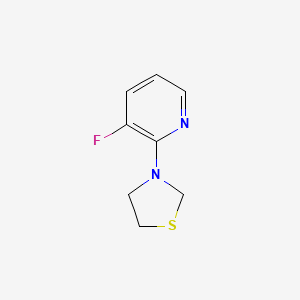

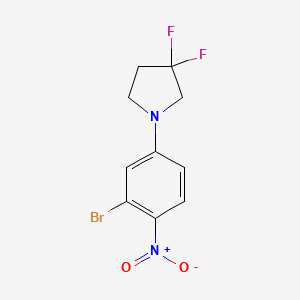

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.